molecular formula C7H4OS2 B13878582 Thieno[2,3-b]thiopyran-4-one

Thieno[2,3-b]thiopyran-4-one

Cat. No.: B13878582
M. Wt: 168.2 g/mol
InChI Key: YWXLQNUECHMKQO-UHFFFAOYSA-N
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Description

Thieno[2,3-b]thiopyran-4-one is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Thieno[2,3-b]thiopyran-4-one can be synthesized through several methods. One common approach involves the palladium-catalyzed cyclization of 1,6-disubstituted group-4-(1,3-dithiolan-2-ylidene)-1-en-5-yn-3-one . This method provides a straightforward route to construct the this compound core structure.

Another method involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . This reaction produces 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which can be further hydrolyzed and decarboxylated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-b]thiopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted this compound derivatives .

Mechanism of Action

The mechanism of action of thieno[2,3-b]thiopyran-4-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed bioactivity . The exact molecular targets and pathways can vary depending on the specific derivative and application.

Properties

Molecular Formula

C7H4OS2

Molecular Weight

168.2 g/mol

IUPAC Name

thieno[2,3-b]thiopyran-4-one

InChI

InChI=1S/C7H4OS2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H

InChI Key

YWXLQNUECHMKQO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=O)C=CS2

Origin of Product

United States

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